molecular formula C17H13N3O3S2 B2590538 N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034557-18-9

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2590538
CAS No.: 2034557-18-9
M. Wt: 371.43
InChI Key: IPBQZOIVMYUFDD-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H13N3O3S2 and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Research Developments Sulfonamides represent a versatile chemical class with significant biological activity, impacting various therapeutic areas due to their structural motif. Recent patents and scientific investigations have focused on sulfonamide Carbonic Anhydrase Inhibitors (CAIs), highlighting their role in developing selective antiglaucoma drugs and antitumor agents. The sulfonamide moiety's versatility extends to tyrosine kinase inhibitors like pazopanib, demonstrating notable antitumor activities. This indicates a broad spectrum of applications for sulfonamide derivatives in medicinal chemistry, underscoring their potential in addressing glaucoma, cancer, and potentially more diseases in the future (Carta, Scozzafava, & Supuran, 2012).

Applications in Diuretics and CA Inhibition The intersection of diuretics and Carbonic Anhydrase (CA) inhibitory action has been explored, demonstrating enhanced therapeutic activity through combined mechanisms. This synergy suggests a potential for repositioning and developing diuretic sulfonamides into multifunctional treatments for cardiovascular diseases and obesity. The implications of these findings are profound, offering insights into the polypharmacological effects of sulfonamide-based diuretics and their role in drug design, particularly for renal and cardiovascular health (Carta & Supuran, 2013).

Organic Optoelectronics The role of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials in organic optoelectronics has been reviewed, emphasizing synthetic pathways and computational studies. These materials' biradical nature and potential for future research directions in optoelectronics highlight the chemical's relevance in developing advanced materials for electronic applications. This showcases the broader applicability of such compounds beyond pharmaceuticals, extending into materials science and engineering (Tam & Wu, 2015).

Arylmethylidene Derivatives Reactivity Studies on the reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents have provided a wealth of synthetic pathways to produce a diverse range of compounds. This research underscores the chemical versatility of furan derivatives and their potential in synthesizing novel compounds with varied biological and pharmacological properties (Kamneva, Anis’kova, & Egorova, 2018).

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-25(22,16-3-1-2-15-17(16)20-24-19-15)18-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBQZOIVMYUFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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